6-Fluoroindoline hydrochloride
Overview
Description
6-Fluoroindoline hydrochloride is a chemical compound with the CAS Number: 1803567-63-6 . It has a molecular weight of 173.62 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H . This indicates the presence of a fluorine atom at the 6th position in the indoline structure.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Enzyme Inhibition Research
- Fluoro ketone inhibitors, such as those derived from 6-fluoroindoline hydrochloride, have been explored for their potential in inhibiting hydrolytic enzymes. These compounds may interact with enzymes like acetylcholinesterase and aspartylproteases, suggesting a route for studying enzyme inhibition mechanisms (Gelb, Svaren, & Abeles, 1985).
Antibacterial Agent Development
- Research on fluorine-containing indole-2,3-dione derivatives, closely related to this compound, indicates their potential as antibacterial agents against bacteria like Staphylococcus albus and Escherichia coli (Joshi, Pathak, & Jain, 1981).
Antitumor Bioactivity Studies
- 5-Fluoroindolin-2-one derivatives, structurally similar to this compound, have been synthesized and shown to exhibit antitumor activities in vitro. This suggests a potential use for this compound in antitumor research (Zou, Fang, Yang, & Guo, 2013).
Synthesis of Acetylcholinesterase Inhibitors
- The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, which involves this compound, shows its application in creating potent acetylcholinesterase inhibitors, a key area in neurodegenerative disease research (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).
Photochemical Studies
- Research on 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives, related to this compound, has provided insights into photoinduced processes. This can lead to applications in photodynamic therapy and photochemical reaction studies (Rimarčík, Lukes, Klein, Kelterer, Milata, Vrecková, & Brezová, 2010).
Radiopharmaceutical Development
- Fluorine-18-labelled derivatives of fluoroindoline have been explored as potential radiotracers for positron emission tomography (PET) imaging, specifically for nicotinic acetylcholine receptors in the brain. This demonstrates its utility in diagnostic imaging and neuroscience research (Ding, Liu, Wang, Marecek, Garza, Ojima, & Fowler, 2000).
Cancer Research and Drug Development
- The modification of benzylideneindolinone derivatives, which include fluoroindoline structures, has led to compounds with potent growth inhibitory activities on hepatocellular carcinoma. This indicates the role of fluoroindoline derivatives in developing new anticancer drugs (Chen, Yang, Deivasigamani, Shanmugam, Hui, Sethi, & Go, 2015).
Pharmacokinetic Modeling in Drug Development
- Studies involving fluorine-18-labelled 5-fluorouracil, related to fluoroindoline, have been conducted to develop pharmacokinetic models for quantifying intracellular drug concentrations. This is vital for optimizing drug delivery and effectiveness in cancer treatments (Kissel, Brix, Bellemann, Strauss, Dimitrakopoulou-Strauss, Port, Haberkorn, & Lorenz, 1997).
Safety and Hazards
6-Fluoroindoline hydrochloride is classified under the GHS07 hazard class . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust, wearing protective clothing, gloves, and eye protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
6-Fluoroindoline hydrochloride is a halogen-substituted indole It’s known that indole compounds often show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry .
Mode of Action
Indole compounds typically interact with their targets by binding to them, which can result in changes to the target’s function .
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . this compound, as an indole derivative, may potentially affect similar biochemical pathways.
Result of Action
Indole compounds are known for their potential bioactivity, including antitumor, antibacterial, antiviral, and antifungal activities .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLHKNGXDRKVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-63-6 | |
Record name | 6-fluoro-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.